molecular formula C7H11Cl2N3O2 B2890780 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride CAS No. 1955506-62-3

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Cat. No. B2890780
CAS RN: 1955506-62-3
M. Wt: 240.08
InChI Key: ONAKKNMSGAQCSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is C7H11Cl2N3O2 . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 . This information can be used to understand the molecular structure of the compound.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrimidine derivatives play a crucial role in medicinal chemistry and drug development due to their diverse biological activities. For instance, pyrimidinone and pyridyl alpha-amino acids have been synthesized for the evaluation of their structure-activity relationships in the context of protein kinase C inhibitors. This exploration offers insights into the potential therapeutic applications of pyrimidine derivatives in treating various diseases (Dondoni et al., 2003).

Antimicrobial Applications

The synthesis of novel pyrimidine derivatives has shown promising antimicrobial properties. For example, pyrimidinones, oxazinones, and their derivatives have been developed as antimicrobial agents using citrazinic acid as a starting material. These compounds have demonstrated good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid, highlighting their potential in addressing microbial resistance (Hossan et al., 2012).

Supramolecular Chemistry

Pyrimidine derivatives have also found applications in supramolecular chemistry. For instance, novel pyrimidine derivatives have been investigated as suitable ligands for co-crystallization with diaza-crowns, leading to the formation of hydrogen-bonded supramolecular assemblies. These studies reveal the potential of pyrimidine derivatives in creating complex structures with specific properties, useful for various applications including materials science and nanotechnology (Fonari et al., 2004).

Heterocyclic Synthesis

Pyrimidines serve as crucial intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from chloro-formyl pyrimidines, primary amines, and aldehydes demonstrates the versatility of pyrimidines in organic synthesis. This methodology has been applied to create a diverse library of compounds, showcasing the significance of pyrimidines in developing new chemical entities with potential biological activities (Xiang et al., 2011).

properties

IUPAC Name

2-amino-3-pyrimidin-2-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c8-5(7(11)12)4-6-9-2-1-3-10-6;;/h1-3,5H,4,8H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAKKNMSGAQCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

CAS RN

1955506-62-3
Record name 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride
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